3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound featuring a pyrazole ring substituted with a dicyanoethenyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce the dicyanoethenyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]butanoic acid
- 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]pentanoic acid
Uniqueness
The uniqueness of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid lies in its specific substitution pattern and the presence of both dicyanoethenyl and dimethoxyphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-15-4-3-13(8-16(15)26-2)18-14(7-12(9-19)10-20)11-22(21-18)6-5-17(23)24/h3-4,7-8,11H,5-6H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLBKMHMANZLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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